Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Mechanism of Action of RO-41-1049 Hydrochloride
This guide provides a detailed examination of RO-41-1049 hydrochloride, a potent and selective research compound. We will delve into its core mechanism of action, its biochemical and physiological consequences, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological tool.
Introduction: Defining RO-41-1049 Hydrochloride
RO-41-1049 hydrochloride is a chemical probe belonging to the thiazolecarboxamide class.[1][2] It is distinguished in the field of neuropharmacology as a highly selective and reversible inhibitor of Monoamine Oxidase-A (MAO-A) .[1][3] Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme, the reversible nature of RO-41-1049 allows for a more dynamic interaction, making it a valuable tool for studying the transient effects of MAO-A inhibition. Its selectivity for MAO-A over its isoenzyme, MAO-B, enables precise investigation into the specific roles of MAO-A in neurotransmitter metabolism and associated neurological processes.[4][5]
Core Mechanism of Action: Selective Inhibition of MAO-A
The primary action of RO-41-1049 is its direct inhibition of the MAO-A enzyme.
The Role of Monoamine Oxidase-A (MAO-A)
Monoamine Oxidase-A is a mitochondrial-bound enzyme crucial for the degradation of endogenous and exogenous monoamines. Its primary substrates include key neurotransmitters such as serotonin, norepinephrine, and dopamine. By catalyzing the oxidative deamination of these monoamines, MAO-A plays a critical role in regulating their concentration within the presynaptic neuron and the synaptic cleft, thereby modulating neurotransmission. Dysregulation of MAO-A activity has been implicated in various neurological and psychiatric conditions, including depression and anxiety disorders.[6]
Interaction of RO-41-1049 with MAO-A
RO-41-1049 binds to the active site of the MAO-A enzyme, preventing it from metabolizing its natural substrates. This inhibition leads to an accumulation of monoamine neurotransmitters within the neuron. The increased concentration of these neurotransmitters in the presynaptic terminal leads to greater availability for packaging into synaptic vesicles and subsequent release into the synaptic cleft, enhancing downstream signaling. The reversibility of the binding means that as the concentration of RO-41-1049 decreases, enzyme function can be restored.
Caption: Mechanism of RO-41-1049 action in the presynaptic neuron.
Pharmacological Data & Observations
The inhibitory activity of RO-41-1049 has been quantified through various in vitro and in vivo studies.
Binding Affinity
Radioligand binding assays using [³H]Ro 41-1049 have been employed to determine its binding affinity for MAO-A in different tissues. The dissociation constant (Kd) is a measure of the concentration of the ligand at which 50% of the receptors are occupied, with lower values indicating higher affinity.
| Tissue Source | Dissociation Constant (Kd) | Reference |
| Human Frontal Cortex | 16.5 nM | [3][7][8] |
| Human Placenta | 64.4 nM | [3][7][8] |
In Vivo Effects on Dopamine Metabolism
Studies in Sprague-Dawley rats have demonstrated the potent effect of RO-41-1049 on dopamine metabolism. Administration of the compound leads to a dose-dependent increase in dopamine levels and a corresponding decrease in its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[3][9]
| Dosage (mg/kg, IP) | Effect on Dopamine | Effect on DOPAC & HVA | Reference |
| 1 - 50 mg/kg | Dose-dependent increase | Dose-dependent decrease | [3][9] |
| 20 mg/kg (pretreatment) | Significantly increased formation after L-dopa administration | Significantly decreased formation | [3][9] |
Experimental Protocols for Characterization
To validate the mechanism and quantify the activity of RO-41-1049, specific, robust experimental protocols are required. The following sections detail methodologies for in vitro and cell-based characterization.
Protocol 1: In Vitro MAO-A Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory potency (e.g., IC50) of RO-41-1049 on MAO-A activity using a fluorometric assay. The principle involves measuring the fluorescence generated from the enzymatic reaction, where MAO-A activity produces hydrogen peroxide, which in the presence of horseradish peroxidase (HRP) reacts with a probe to generate a fluorescent product.
Methodology Workflow
Caption: Workflow for a radioligand saturation binding assay.
Step-by-Step Protocol:
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Membrane Preparation:
-
Homogenize the tissue (e.g., human frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding and non-specific binding (NSB).
-
Add increasing concentrations of [³H]Ro 41-1049 to all tubes.
-
To the NSB tubes, add a high concentration of a non-labeled competing MAO-A inhibitor (e.g., clorgyline or unlabeled RO-41-1049) to saturate the specific binding sites.
-
Add the prepared membrane homogenate (e.g., 50-100 µg of protein) to each tube.
-
Incubate the tubes for 60 minutes at 25°C to reach equilibrium.
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the NSB tubes from the average CPM of the total binding tubes for each radioligand concentration.
-
Plot the specific binding against the concentration of [³H]Ro 41-1049.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd (ligand concentration that binds to half the receptor sites at equilibrium) and Bmax (maximum number of binding sites).
-
Conclusion
RO-41-1049 hydrochloride is a well-characterized pharmacological tool whose utility is defined by its selective and reversible inhibition of MAO-A. This mechanism leads to a predictable and measurable increase in the levels of key monoamine neurotransmitters. The compound's high affinity and specific in vivo effects on dopamine metabolism underscore its value in neuropharmacological research. The experimental protocols outlined in this guide provide a framework for researchers to reliably quantify its inhibitory activity and binding characteristics, facilitating further investigation into the physiological and pathological roles of MAO-A.
References
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Cambridge Bioscience. (n.d.). Ro 41-1049 (hydrochloride) - MedChem Express. Retrieved from Cambridge Bioscience. [Link]
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Biocompare.com. (n.d.). Ro 41-1049 hydrochloride from Aladdin Scientific. Retrieved from Biocompare.com. [Link]
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Cambridge Bioscience. (n.d.). Ro 41-1049 hydrochloride - TargetMol Chemicals Inc. Retrieved from Cambridge Bioscience. [Link]
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Pestana, M., & Soares-da-Silva, P. (1994). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. PubMed. [Link]
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Pestana, M., & Soares-da-Silva, P. (1994). Effect of type A and B monoamine oxidase selective inhibition by Ro 41-1049 and Ro 19-6327 on dopamine outflow in rat kidney slices. PMC - NIH. [Link]
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Soares-da-Silva, P., & Pestana, M. (1993). Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney. PubMed. [Link]
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PubChem. (n.d.). RO-41-1049 hydrochloride. Retrieved from PubChem. [Link]
- Cesura, A. M., Bös, M., Galva, M. D., Imhof, R., & Da Prada, M. (1990). Characterization of the binding of [3H]Ro 41-1049 to the active site of human monoamine oxidase-A. Molecular Pharmacology, 37(3), 358–366.
- Saura, J., Kettler, R., Da Prada, M., & Richards, J. G. (1992). Quantitative enzyme radioautography with 3H-Ro 41-1049 and 3H-Ro 19-6327 in vitro: localization and abundance of MAO-A and MAO-B in rat CNS, peripheral organs, and human brain. Journal of Neuroscience, 12(5), 1977–1999.
- Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases (MAOs). In Subcellular Biochemistry (pp. 1-17). Springer, Cham.
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